molecular formula C20H33N5O5Si B6299978 N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine CAS No. 85326-10-9

N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine

Cat. No. B6299978
CAS RN: 85326-10-9
M. Wt: 451.6 g/mol
InChI Key: WZQWRHWLQPEBFF-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Isobutyryl-5’-O-tert-butyldimethylsilyl-2’-deoxyguanosine is a nucleoside analog . It is used as a pharmaceutical intermediate . It is an intricate and multifaceted tool, crucial in the synthesis of antisense oligonucleotides . These oligonucleotides are employed for the treatment of a variety of devastating ailments like viral infections and cancer .


Molecular Structure Analysis

The molecular formula of N2-Isobutyryl-5’-O-tert-butyldimethylsilyl-2’-deoxyguanosine is C20H33N5O5Si . Its molecular weight is 451.59 .

Scientific Research Applications

Safety and Hazards

N2-Isobutyryl-5’-O-tert-butyldimethylsilyl-2’-deoxyguanosine is moisture sensitive . It should be stored away from oxidizing agents . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O5Si/c1-11(2)17(27)23-19-22-16-15(18(28)24-19)21-10-25(16)14-8-12(26)13(30-14)9-29-31(6,7)20(3,4)5/h10-14,26H,8-9H2,1-7H3,(H2,22,23,24,27,28)/t12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQWRHWLQPEBFF-BFHYXJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-TBDMS-N2-ibu-dG

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine
Reactant of Route 2
N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine
Reactant of Route 3
N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine
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N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine
Reactant of Route 5
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N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine
Reactant of Route 6
N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine

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